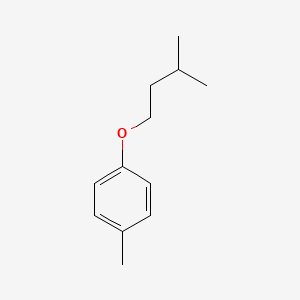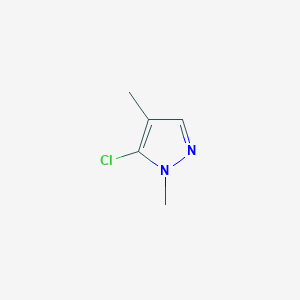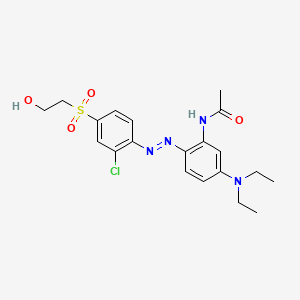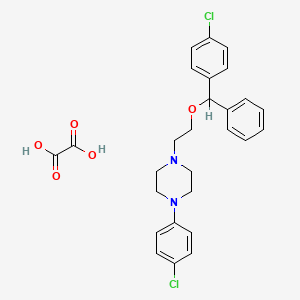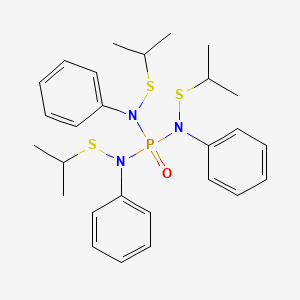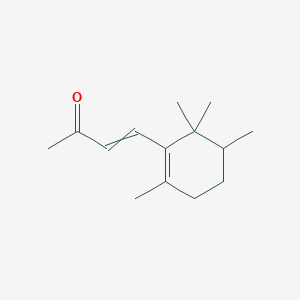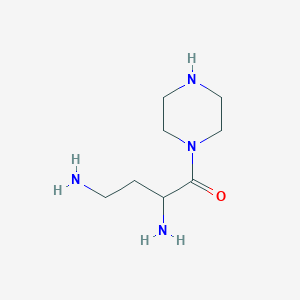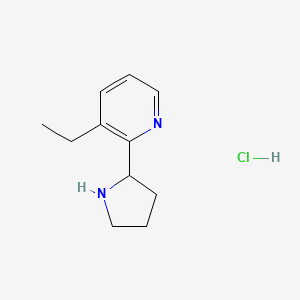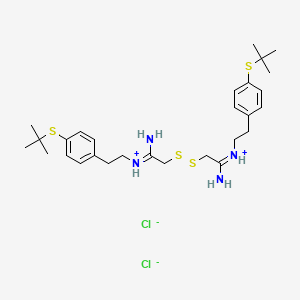
2,2'-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride: is a complex organic compound with the molecular formula C28H44Cl2N4S4 and a molecular weight of 635.8418 g/mol . This compound is characterized by the presence of multiple sulfur atoms and a tert-butylthio group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride typically involves the following steps:
Formation of the Acetamidine Group: The initial step involves the reaction of an appropriate amine with acetic anhydride to form the acetamidine group.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Dithiobis Linkage: The dithiobis linkage is formed by the reaction of two thiol groups in the presence of an oxidizing agent.
Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced through a substitution reaction with tert-butylthiol.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structures and functions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride involves the formation of disulfide bonds with target molecules. This interaction can lead to the stabilization or modification of the target molecule’s structure and function. The compound’s molecular targets include:
Proteins: Forms disulfide bonds with cysteine residues, affecting protein folding and stability.
Enzymes: Modulates enzyme activity by forming disulfide bonds with active site cysteines.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties.
2,2’-Dithiobis(5-nitropyridine): Used as a cysteine-activating reagent in biochemical studies.
Uniqueness
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride is unique due to its combination of tert-butylthio and phenethylacetamidine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable disulfide bonds makes it particularly valuable in biochemical and medicinal research.
属性
CAS 编号 |
40284-25-1 |
|---|---|
分子式 |
C28H44Cl2N4S4 |
分子量 |
635.8 g/mol |
IUPAC 名称 |
[1-amino-2-[[2-amino-2-[2-(4-tert-butylsulfanylphenyl)ethylazaniumylidene]ethyl]disulfanyl]ethylidene]-[2-(4-tert-butylsulfanylphenyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N4S4.2ClH/c1-27(2,3)35-23-11-7-21(8-12-23)15-17-31-25(29)19-33-34-20-26(30)32-18-16-22-9-13-24(14-10-22)36-28(4,5)6;;/h7-14H,15-20H2,1-6H3,(H2,29,31)(H2,30,32);2*1H |
InChI 键 |
PGHIRTGWEUBCPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1=CC=C(C=C1)CC[NH+]=C(CSSCC(=[NH+]CCC2=CC=C(C=C2)SC(C)(C)C)N)N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



